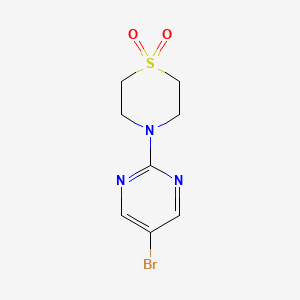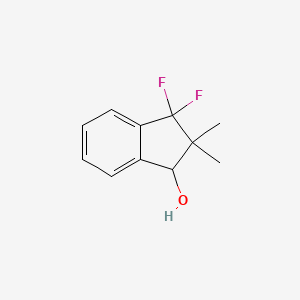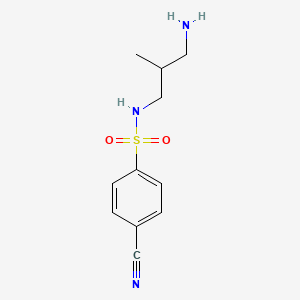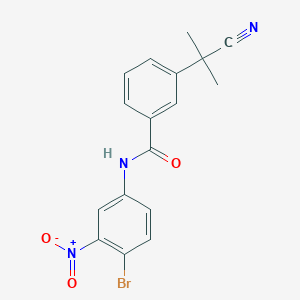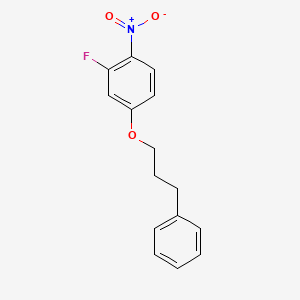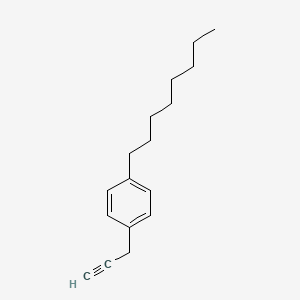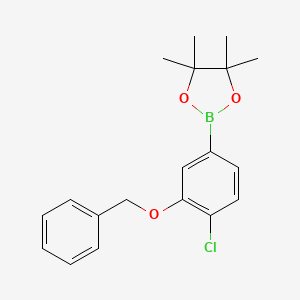
2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with benzyloxy and chloro groups. The molecular formula of this compound is C17H20BClO3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-benzyloxy-4-chlorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination .
化学反応の分析
Types of Reactions
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and boronic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less substituted phenyl ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Phenols and boronic acids.
Reduction: Less substituted phenyl rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 3-Benzyloxy-4-chlorophenylboronic acid
- 3-Benzyloxy-4-chlorotoluene
- 4-(Benzyloxy)-3-chlorophenylboronic acid
Uniqueness
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane ring, which imparts unique reactivity and stability compared to other similar compounds. This structural feature enhances its utility in various chemical reactions and applications .
特性
分子式 |
C19H22BClO3 |
|---|---|
分子量 |
344.6 g/mol |
IUPAC名 |
2-(4-chloro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChIキー |
MSSXSDDDTOLIGK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-Diamino-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8309196.png)
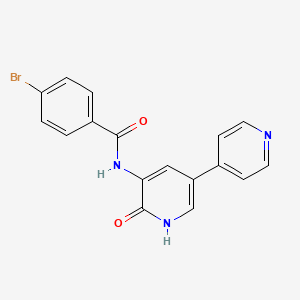
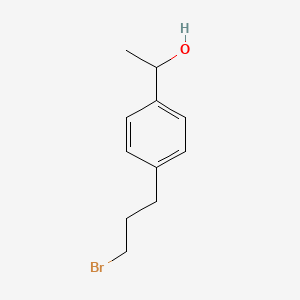
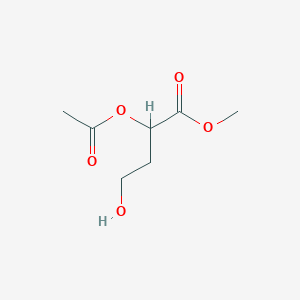
![[4-(1H-indazol-5-yloxy)cyclohexyl]methanol](/img/structure/B8309217.png)
![Methyl 3-hydroxy-5-{[(2-methylphenyl)methyl]oxy}benzoate](/img/structure/B8309218.png)
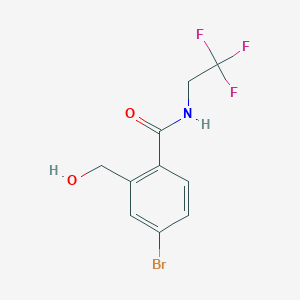
![7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8309244.png)
